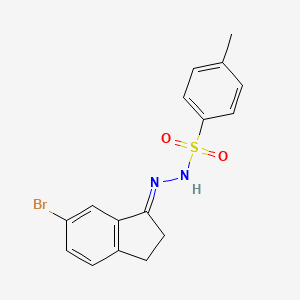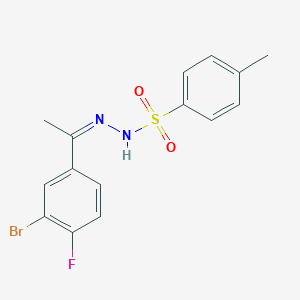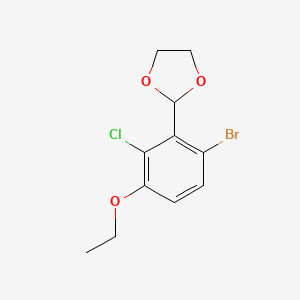
(1S,1'S)-(-)-(Oxybis(2,1-phenylen))bis((2-methoxyphenyl)(phenyl)phosphine), 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-(Oxybis(2,1-phenylen))bis((2-methoxyphenyl)(phenyl)phosphine), 97%, or OPPP for short, is a chiral phosphine ligand that is widely used in organic synthesis. It is a bidentate ligand with two phosphorus atoms, each of which is linked to two aromatic rings. OPPP is known for its ability to form stable complexes with various transition metals, and its chiral structure allows it to be used in asymmetric catalysis. OPPP has been used in the synthesis of a wide range of compounds, including drugs, natural products, and materials.
Scientific Research Applications
OPPP has been used in a variety of scientific research applications. It has been used in the synthesis of a range of compounds, including drugs, natural products, and materials. It has also been used in asymmetric catalysis, where its chiral structure allows it to efficiently catalyze reactions with enantioselectivity. OPPP has been used in the synthesis of complex molecules, such as peptides and carbohydrates, and has been used to form stable complexes with transition metals.
Mechanism of Action
OPPP forms stable complexes with transition metals due to its bidentate structure. The two phosphorus atoms of OPPP can form coordinate bonds with two metal atoms, forming a cyclic structure. This structure allows the ligand to effectively stabilize the transition metal, and can also be used to modify the electronic properties of the metal, which can be used to control the reactivity of the metal.
Biochemical and Physiological Effects
OPPP has not been studied for its biochemical or physiological effects. As OPPP is not a drug or a food additive, it is not expected to have any significant effects on human health.
Advantages and Limitations for Lab Experiments
OPPP is a versatile ligand that is widely used in organic synthesis. It is a bidentate ligand, which allows it to form stable complexes with transition metals. It is also chiral, which makes it useful for asymmetric catalysis. OPPP is relatively inexpensive and easy to synthesize, making it an attractive option for lab experiments. However, it can be difficult to control the reactivity of the transition metals when using OPPP, which can lead to unwanted side reactions.
Future Directions
There are several potential future directions for OPPP. It could be used to synthesize more complex molecules, such as peptides and carbohydrates. It could also be used to form more stable complexes with transition metals, which could lead to improved control over the reactivity of the metal. OPPP could also be used in asymmetric catalysis to synthesize enantiomerically pure compounds. Finally, OPPP could be used in the synthesis of materials, such as polymers and nanomaterials.
Synthesis Methods
OPPP is synthesized through a two-step process. The first step involves the reaction of 2,1-phenylenebis(methoxy)phosphine with 2-methoxy-4-methylthiophene in the presence of a catalyst, such as a palladium or nickel complex. This reaction forms a phosphine-thiophene adduct, which is then oxidized with hydrogen peroxide to form OPPP. The reaction is typically carried out in a polar solvent, such as methanol or water, and can be performed at room temperature.
properties
IUPAC Name |
(S)-(2-methoxyphenyl)-[2-[2-[(2-methoxyphenyl)-phenylphosphanyl]phenoxy]phenyl]-phenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32O3P2/c1-39-31-21-9-13-25-35(31)42(29-17-5-3-6-18-29)37-27-15-11-23-33(37)41-34-24-12-16-28-38(34)43(30-19-7-4-8-20-30)36-26-14-10-22-32(36)40-2/h3-28H,1-2H3/t42-,43-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFPCZTZUHIRHD-MJPWBCPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[P@](C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4[P@@](C5=CC=CC=C5)C6=CC=CC=C6OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32O3P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(2-methoxyphenyl)-[2-[2-[(2-methoxyphenyl)-phenylphosphanyl]phenoxy]phenyl]-phenylphosphane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6290453.png)
![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290456.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290461.png)
![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290470.png)
![Dodecamethylbambus[6]uril hydrate, bu[6]](/img/structure/B6290479.png)
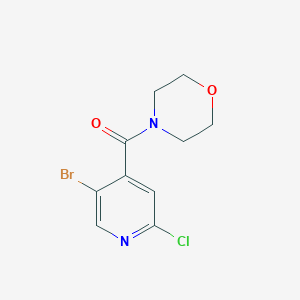
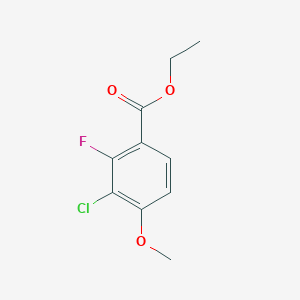
![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290505.png)

